![molecular formula C23H42O5Si2 B12281785 [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate](/img/structure/B12281785.png)
[1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate: is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes tert-butyl(dimethyl)silyl groups, which are known for their stability and protective properties in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction proceeds under anhydrous conditions to prevent hydrolysis. The intermediate product is then subjected to esterification with acetic anhydride to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols using reagents like lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl groups can be selectively removed under acidic conditions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Removal of protective groups leading to free hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Its protective groups are valuable in multi-step synthesis to prevent unwanted reactions.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its stability and reactivity make it suitable for labeling and tracking in biochemical assays.
Medicine: Potential applications in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs). Its structural features may contribute to the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate involves its interaction with specific molecular targets. The compound’s protective groups can be selectively removed, allowing it to participate in various biochemical reactions. Its hydroxyl and ester groups can form hydrogen bonds and undergo nucleophilic attacks, facilitating its role in chemical transformations.
Comparación Con Compuestos Similares
- [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-2-hydroxypropan-2-yl] acetate
- [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-1-yl] acetate
Uniqueness: The unique structural feature of [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate is the position of the hydroxyl group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical behavior and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C23H42O5Si2 |
|---|---|
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
[1-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate |
InChI |
InChI=1S/C23H42O5Si2/c1-17(25)26-19(16-24)14-18-12-13-20(27-29(8,9)22(2,3)4)21(15-18)28-30(10,11)23(5,6)7/h12-13,15,19,24H,14,16H2,1-11H3 |
Clave InChI |
UKAFAWVNQGOWOG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


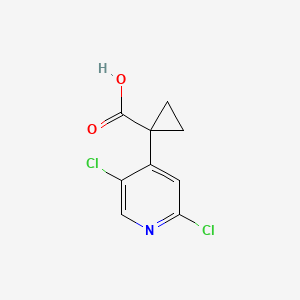

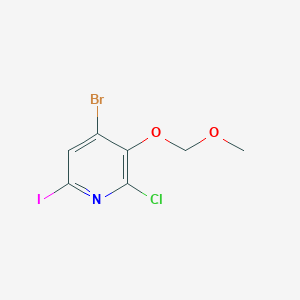
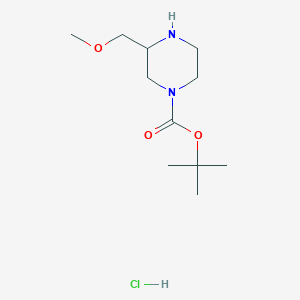



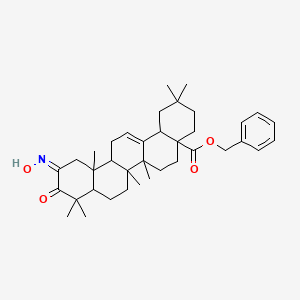

![(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12281763.png)
![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12281765.png)
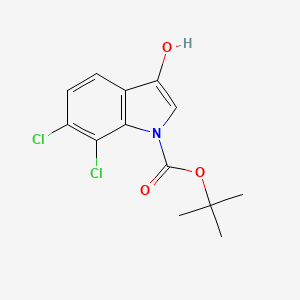

![Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-](/img/structure/B12281791.png)
